molecular formula C9H9F3N2S B1408719 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine CAS No. 1707367-73-4

3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine

Cat. No.: B1408719
CAS No.: 1707367-73-4
M. Wt: 234.24 g/mol
InChI Key: VJMWGWSBMYEMQU-UHFFFAOYSA-N
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Description

3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel antitumor agents. The core structure incorporates a thiazolidine ring linked to a pyridine derivative bearing a trifluoromethyl group, a motif known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This molecular architecture functions as a versatile scaffold for designing potential therapeutic agents. The primary research value of this compound and its analogs lies in their application as key intermediates or core structures in the synthesis of more complex bioactive molecules. Specifically, thiazolidine-based hybrids are extensively investigated for their antiproliferative effects against various cancer cell lines . The mechanism of action for such compounds is multifaceted; they can induce apoptosis and cell cycle arrest in tumor cells, sometimes independently of classic targets like the PPARγ receptor . Furthermore, structural analogs have demonstrated the ability to inhibit glucose transporters (GLUTs), which are often upregulated in cancer cells, providing a selective approach to target tumor metabolism . The integration of the trifluoromethylpyridyl moiety is a strategic modification aimed at optimizing the compound's electronic properties and overall pharmacokinetic profile, which can lead to improved potency and selectivity in biological systems . Researchers utilize this compound as a critical building block to explore structure-activity relationships (SAR) and develop next-generation hybrid molecules with enhanced efficacy for oncological research.

Properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S/c10-9(11,12)7-1-2-8(13-5-7)14-3-4-15-6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMWGWSBMYEMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Methods

  • Multicomponent Reactions and Cyclizations Synthesis can be achieved through multicomponent reactions and cyclization strategies.
  • Reaction with 2-Bromo-5-(Trifluoromethyl)pyridine An effective approach involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with isothiocyanates or thioamides under Lewis acid catalysis, such as boron trifluoride etherate.
  • Reaction of Thiazolone Compound with Aldehyde Compound Thiazolidine derivatives can be prepared by reacting a thiazolone compound with an aldehyde compound in the presence of a base in a suitable solvent.
  • Trifluoromethylpyrazoles Synthesis A method for synthesizing 3-trifluoromethylpyrazoles involves trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent under transition-metal-free conditions.
  • Cycloaddition Reactions Preparation of two types of polyfunctionalized 3-trifluoromethylpyrazoles is reported using (3 + 2)-cycloaddition of the in situ generated trifluoroacetonitrile imines with enones leading to trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner.

Spectroscopic Analysis

Spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to determine the structure of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine. NMR can provide data on the chemical environment of hydrogen atoms, whereas IR spectroscopy can identify functional groups using their absorption bands.

Chemical Reactions and Interactions

This compound can undergo chemical reactions typical of thiazolidines, such as nucleophilic substitutions, cyclizations, and rearrangements. The trifluoromethyl group increases reactivity, facilitating nucleophilic attacks on electrophiles.

Data Table

Property Value
CAS No. 1707367-73-4
Molecular Formula C9H9F3N2S
Molecular Weight 234.24 g/mol
IUPAC Name 3-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazolidine
Standard InChI InChI=1S/C9H9F3N2S/c10-9(11,12)7-1-2-8(13-5-7)14-3-4-15-6-14/h1-2,5H,3-4,6H2
Standard InChIKey VJMWGWSBMYEMQU-UHFFFAOYSA-N
SMILES C1CSCN1C2=NC=C(C=C2)C(F)(F)F
Canonical SMILES C1CSCN1C2=NC=C(C=C2)C(F)(F)F
PubChem Compound ID 86810972

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolidine ring undergoes nucleophilic substitution at the sulfur or nitrogen centers. For example, reactions with alkyl halides (e.g., methyl iodide) yield N-alkylated derivatives. The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attack.

Example Reaction:

3 5 Trifluoromethyl pyridin 2 yl thiazolidine+CH3IBF3OEt2N Methylated derivative+HI\text{3 5 Trifluoromethyl pyridin 2 yl thiazolidine}+\text{CH}_3\text{I}\xrightarrow{\text{BF}_3\cdot \text{OEt}_2}\text{N Methylated derivative}+\text{HI}

Key Data:

ReagentCatalystYield (%)Reference
Methyl iodideBF₃·OEt₂85
Benzyl chlorideNone72

Mechanistic studies suggest that Lewis acids like BF₃ stabilize transition states during alkylation .

Cyclization and Ring-Opening Reactions

The compound participates in Lewis acid-catalyzed cyclization to form fused heterocycles. Conversely, ring-opening occurs with isothiocyanates or thioamides.

Cyclization Example:
Under BF₃·OEt₂ catalysis, the thiazolidine ring forms a bicyclic structure via intramolecular C–S bond formation .

Ring-Opening Example:
Reaction with phenyl isothiocyanate yields a linear thioamide derivative:

Thiazolidine+Ph NCSBF3OEt2Ph NH C S CH2pyridine derivative\text{Thiazolidine}+\text{Ph NCS}\xrightarrow{\text{BF}_3\cdot \text{OEt}_2}\text{Ph NH C S CH}_2-\text{pyridine derivative}

Key Data:

ReagentProduct TypeYield (%)Reference
Phenyl isothiocyanateThioamide90
Allyl isothiocyanateCyclized thiazole88

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at the 3-position due to the electron-withdrawing trifluoromethyl group’s meta-directing effect. Nitration and sulfonation are documented.

Nitration Example:

Compound+HNO3H2SO43 Nitro 5 trifluoromethyl pyridyl thiazolidine\text{Compound}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{3 Nitro 5 trifluoromethyl pyridyl thiazolidine}

Key Data:

ReactionConditionsYield (%)Reference
NitrationH₂SO₄, 0°C65
SulfonationSO₃, DCM58

Cross-Coupling Reactions

The pyridyl group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Suzuki Reaction Example:

Compound+Ph B OH 2Pd PPh3 4Biphenyl pyridyl thiazolidine\text{Compound}+\text{Ph B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biphenyl pyridyl thiazolidine}

Key Data:

Boronic AcidCatalystYield (%)Reference
Phenylboronic acidPd(PPh₃)₄78
4-MethoxyphenylPd(OAc)₂/XPhos81

Rearrangements and Rearomatization

Under acidic conditions, the thiazolidine ring undergoes ring contraction or expansion. For instance, treatment with HCl in ethanol generates a thiazole derivative via desulfurization .

Rearomatization Example:

ThiazolidineHCl EtOHThiazole+H2S\text{Thiazolidine}\xrightarrow{\text{HCl EtOH}}\text{Thiazole}+\text{H}_2\text{S}

Key Data:

AcidTemperatureYield (%)Reference
HClReflux70
H₂SO₄80°C65

Oxidation Reactions

The sulfur atom in the thiazolidine ring is susceptible to oxidation. Hydrogen peroxide or mCPBA converts it to sulfoxide or sulfone derivatives.

Oxidation Example:

ThiazolidineH2O2SulfoxideH2O2Sulfone\text{Thiazolidine}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfoxide}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfone}

Key Data:

Oxidizing AgentProductYield (%)Reference
H₂O₂Sulfoxide92
mCPBASulfone85

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs to synthesize complex heterocycles. For example, reacting with aldehydes and amines yields imidazo[1,2-a]pyridine-thiazolidine hybrids .

MCR Example:

Thiazolidine+R CHO+R NH2EtOHImidazo pyridine hybrid\text{Thiazolidine}+\text{R CHO}+\text{R NH}_2\xrightarrow{\text{EtOH}}\text{Imidazo pyridine hybrid}

Key Data:

AldehydeAmineYield (%)Reference
4-NitrobenzaldehydeAniline75
FurfuralBenzylamine68

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidine derivatives, including 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine, exhibit promising anticancer properties. The trifluoromethyl group enhances biological activity, making these compounds effective against various cancer cell lines.

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundA549 (Lung)TBD
Compound AMCF-7 (Breast)1.06 ± 0.16
Compound BHeLa (Cervical)2.73 ± 0.33

Studies have shown that compounds with a pyridine substitution, such as this compound, often demonstrate enhanced cytotoxicity compared to their non-substituted counterparts due to increased lipophilicity and improved interaction with cellular targets .

Enzyme Inhibition

Thiazolidine derivatives have been identified as effective inhibitors of key enzymes involved in metabolic disorders. For instance, certain derivatives have shown inhibitory effects on acetylcholinesterase and carbonic anhydrase isoforms, which are crucial in the treatment of conditions such as Alzheimer's disease and glaucoma.

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition (%)Reference
This compoundAcetylcholinesteraseTBD
Compound CCarbonic Anhydrase I & IITBD

Pesticidal Properties

The compound has also been investigated for its potential use in agricultural applications as a pesticide. Thiazolidine derivatives can exhibit fungicidal and insecticidal properties, making them suitable for combating various agricultural pests.

Table 3: Pesticidal Efficacy of Thiazolidine Derivatives

CompoundTarget Pest/FungusEfficacy (%)Reference
This compoundFungi (e.g., Fusarium spp.)TBD
Compound DAphids (Insect)TBD

The incorporation of the trifluoromethyl group is believed to enhance the bioactivity of these compounds, allowing for lower application rates while maintaining effectiveness against pests .

Case Study 1: Anticancer Research

A study evaluating the anticancer properties of thiazolidine derivatives demonstrated that this compound showed significant cytotoxicity against A549 lung cancer cells with an IC50 value that supports its potential as an anticancer agent. The study highlighted the structure-activity relationship indicating that the trifluoromethyl group plays a critical role in enhancing cytotoxicity .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers synthesized various thiazolidine derivatives and tested their inhibitory effects on acetylcholinesterase and carbonic anhydrase. Results indicated that compounds similar to this compound exhibited substantial inhibition rates, suggesting their potential therapeutic applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • The trimethylsilyl ethynyl group in ’s compound introduces steric bulk, which may reduce metabolic degradation compared to the thiazolidine ring’s flexibility .

Table 2: Activity Trends in Pyridine Derivatives

Compound Type Biological Target Key Activity Descriptors Reference
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides () Human African trypanosomiasis (HAT) Lipophilicity, hydrogen-bond acceptors
Pyridyl benzamides () HAT Electron-withdrawing substituents
3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine (Inferred) Antitrypanosomal/antimicrobial -CF₃ (lipophilicity), thiazolidine (rigidity)

Key Findings :

  • QSAR models for HAT-active compounds () highlight lipophilicity and electronic effects as critical for activity.
  • Thiazolidine-containing analogs (e.g., ’s derivatives) show enhanced binding to enzymes like dihydrofolate reductase due to conformational constraints, a trait shared with the target compound .

Physicochemical and Metabolic Properties

  • Metabolic Stability : Thiazolidine rings are susceptible to oxidation, but the -CF₃ group may mitigate this by blocking metabolic hot spots .

Biological Activity

Overview

3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine is a heterocyclic compound characterized by a thiazolidine ring fused with a pyridine ring that contains a trifluoromethyl group. This unique structure contributes to its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular penetration. Once inside the cell, it modulates the activity of specific molecular targets, leading to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit notable antibacterial activity. For instance, derivatives have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis . The compound's ability to inhibit bacterial topoisomerases further underscores its potential as an antimicrobial agent.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have demonstrated that certain thiazolidine derivatives possess significant cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazolidine scaffold can enhance anticancer efficacy . Notably, compounds derived from thiazolidines have shown IC50 values in the range of 10–30 µM against specific cancer cells, indicating promising potential for therapeutic development .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antibacterial potency of thiazolidine derivatives revealed that compounds exhibited superior activity compared to traditional antibiotics such as ampicillin and streptomycin. The derivatives were effective against multiple bacterial strains, demonstrating their potential as new antimicrobial agents .
  • Cytotoxicity Against Cancer Cells : In a comprehensive evaluation of thiazolidine derivatives for anticancer activity, several compounds were synthesized and tested against human cancer cell lines (e.g., HCC1937, MCF7). The results indicated significant cytotoxic effects, with some compounds achieving over 70% inhibition at low concentrations .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialStreptococcus pneumoniae0.008 μg/mL
AntibacterialStaphylococcus epidermidis0.03 μg/mL
AnticancerHuman glioblastoma U251IC50 = 10–30 µM
AnticancerHuman melanoma WM793IC50 = 10–30 µM

Q & A

Q. Key Challenges :

  • Regioselectivity : Ensuring the trifluoromethyl group occupies the correct position on the pyridine ring.
  • Byproduct Control : Minimizing thiazole byproducts during cyclization.

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for pyridine (δ 8.5–9.0 ppm for aromatic protons) and thiazolidine (δ 3.5–4.5 ppm for CH₂ groups) .
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₉H₈F₃N₂S: 249.03 g/mol).
  • X-ray Crystallography : Resolves bond angles and confirms the planar pyridine-thiazolidine fusion .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine
Reactant of Route 2
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3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine

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